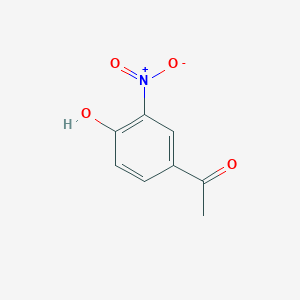

4'-Hydroxy-3'-nitroacetophenone

概要

説明

Synthesis Analysis

The synthesis of 4'-Hydroxy-3'-nitroacetophenone and related compounds involves several chemical reactions, including nitration, acetylation, and catalytic hydrogenation. For instance, nitration of 3-hydroxyacetophenone can lead to the formation of dinitro-3-hydroxyacetophenone, where nitro groups enter sterically less favorable positions in the aromatic nucleus, indicating the complexity and selectivity of nitration reactions in synthesizing specific nitroacetophenone derivatives (Cristiano, Johnstone, & Pratt, 1995).

Molecular Structure Analysis

The molecular structure of 4'-Hydroxy-3'-nitroacetophenone has been studied using various analytical techniques, including single crystal X-ray diffraction. These studies reveal the arrangement of molecules along specific crystallographic directions and the impact of dopants on the structural properties of the crystals. For example, nitro-doped 4-hydroxyacetophenone crystals have been grown and characterized, demonstrating modifications in the molecular packaging and mechanical properties due to the incorporation of nitro groups (Chenthamarai et al., 2001).

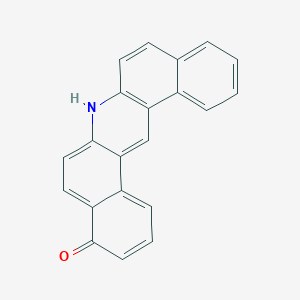

Chemical Reactions and Properties

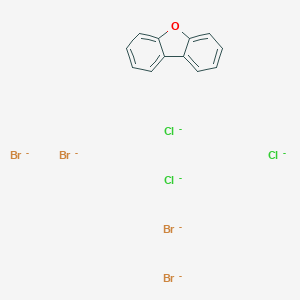

4'-Hydroxy-3'-nitroacetophenone undergoes various chemical reactions, reflecting its reactivity and chemical properties. For instance, base-catalyzed condensation and subsequent hydrogenation of o-nitroacetophenone derivatives can lead to the formation of complex organic compounds, such as 4-quinolones, demonstrating the compound's role in synthetic organic chemistry (Miwa, 1972).

Physical Properties Analysis

The physical properties of 4'-Hydroxy-3'-nitroacetophenone, including its mechanical and optical characteristics, have been extensively studied. Research indicates that doping with nitro groups can significantly enhance the material's mechanical hardness and alter its optical properties, such as the UV cut-off wavelength. These studies are crucial for understanding the compound's potential applications in materials science (Chenthamarai et al., 2001).

Chemical Properties Analysis

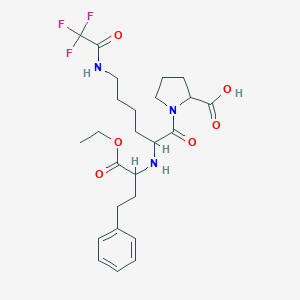

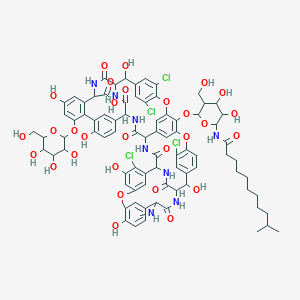

The chemical properties of 4'-Hydroxy-3'-nitroacetophenone, including its reactivity, stability, and interaction with other compounds, are central to its applications in synthesis and catalysis. Studies on the synthesis and structural characterization of complexes with divalent transition metals illustrate the compound's ability to act as a ligand, forming stable complexes with metals. This aspect underlines its utility in the development of catalytic systems and materials with specific electronic and magnetic properties (Mishra, 2013).

科学的研究の応用

Internal Rotation Study : It is used to study internal rotation in anion radicals and ion pairs from 3- and 4-nitroacetophenone (Branca, Gamba, Oliva, & Simonetta, 1983).

Synthesis of Medicinal Compounds : This compound can synthesize novel pyrazole, pyrimidine, and isooxazole derivatives, showing promising antitubercular activity against Mycobacterium tuberculosis (Gupta & Kaskhedikar, 2012).

Enhancement of NLO Properties : It enhances the nonlinear optical (NLO) properties of 4-hydroxyacetophenone crystals (Chenthamarai et al., 2001).

Synthesis of Chromones : It is involved in the synthesis of 6-hydroxy-2-methylchromone and its derivatives (Barker & Ellis, 1970).

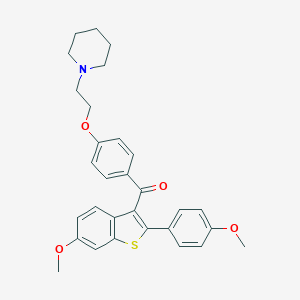

Antibiotic Manufacture : 4-Nitroacetophenone, closely related to 4'-Hydroxy-3'-nitroacetophenone, is an important intermediate in the manufacture of broad-spectrum antibiotics like chloramphenicol (Galstyan & Bushuyev, 2021).

Brain Research : The synthesis of 4-acetylbenzoxazolin-2(3H)-one from this compound is useful for studying the effects of oxidative stress on the brain (Kluge & Sicker, 1998).

Nematicidal Activity : Acetophenones and chalcones, including this compound, may represent good leads in discovering new nematicidal compounds for crop management (Caboni et al., 2016).

Coccidiostats Synthesis : Dissymmetrical ethers of 4-nitrocatechol, related to this compound, are useful in synthesizing various coccidiostats and other pharmaceutical intermediates (Subashini, Balasubramanian, & Bhagavathy, 2008).

Pharmaceutical Synthesis : The catalytic hydrogenation of 4'-Hydroxy-3'-nitroacetophenone leads to the formation of important pharmaceutical intermediates (Miwa, 1972).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(4-hydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNKVWGVSHRIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212586 | |

| Record name | 4-Hydroxy-3-Nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxy-3'-nitroacetophenone | |

CAS RN |

6322-56-1 | |

| Record name | 4-Hydroxy-3-nitroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-Nitroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6322-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-Nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

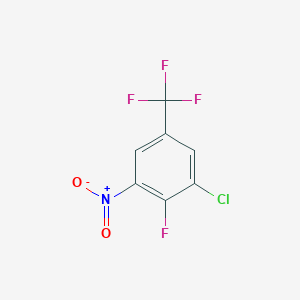

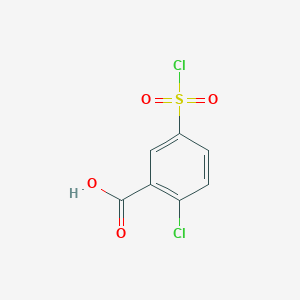

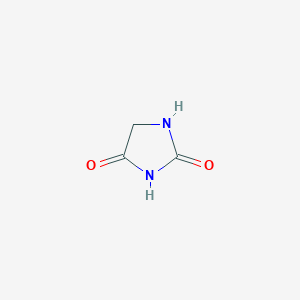

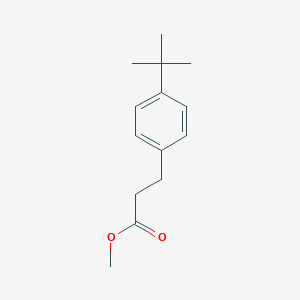

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate](/img/structure/B18089.png)

![bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B18106.png)